molecular formula C42H50N5O7P B12074698 Pyrrolo-DC cep

Pyrrolo-DC cep

Cat. No.: B12074698
M. Wt: 767.8 g/mol
InChI Key: FWLUZTXCSZBURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo-DC cep, also known as Pyrrolo-deoxycytidine, is a fluorescent deoxycytidine analog. It is widely used as a probe for DNA structure and dynamics due to its ability to base-pair as a normal deoxycytidine nucleotide. This compound is highly fluorescent and is particularly useful in the analysis of DNA and RNA interactions with proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo-DC cep can be synthesized through a multi-step process involving the modification of deoxycytidineThis process requires specific reaction conditions, including the use of phosphoramidite chemistry for incorporation into oligonucleotides by solid-phase synthesis .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated DNA synthesizers. The process includes the preparation of this compound phosphoramidite, which is then incorporated into DNA sequences. The industrial production ensures high purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo-DC cep undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorescent derivatives of this compound, each with unique properties suitable for specific applications .

Scientific Research Applications

Pyrrolo-DC cep has a wide range of scientific research applications, including:

Mechanism of Action

Pyrrolo-DC cep exerts its effects by incorporating into DNA and RNA sequences, where it acts as a fluorescent marker. The compound’s fluorescence is highly sensitive to its environment, allowing researchers to monitor structural changes and interactions in real-time. The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid synthesis and repair .

Comparison with Similar Compounds

Uniqueness of Pyrrolo-DC cep: this compound stands out due to its high fluorescence, stability, and ability to base-pair as a normal deoxycytidine nucleotide. Its small size does not perturb the DNA helix structure, making it an ideal probe for studying DNA and RNA dynamics .

Properties

Molecular Formula

C42H50N5O7P

Molecular Weight

767.8 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-2-oxo-7H-pyrrolo[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C42H50N5O7P/c1-28(2)47(29(3)4)55(52-23-11-22-43)54-37-25-39(46-26-31-24-30(5)44-40(31)45-41(46)48)53-38(37)27-51-42(32-12-9-8-10-13-32,33-14-18-35(49-6)19-15-33)34-16-20-36(50-7)21-17-34/h8-10,12-21,24,26,28-29,37-39H,11,23,25,27H2,1-7H3,(H,44,45,48)

InChI Key

FWLUZTXCSZBURX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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